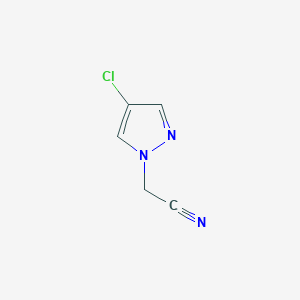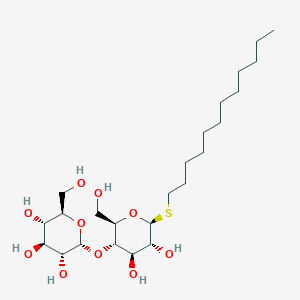
1H-Pirazol-5-carbothioamida
Descripción general
Descripción
1H-Pyrazole-5-carbothioamide is a heterocyclic compound containing a five-membered ring with two nitrogen atoms at positions 1 and 2, and a carbothioamide group at position 5. This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties.
Aplicaciones Científicas De Investigación
1H-Pyrazole-5-carbothioamide has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
Target of Action
1H-Pyrazole-5-carbothioamide is a derivative of pyrazole, a five-membered heterocycle containing two nitrogen atoms . Pyrazole derivatives have been found to have promising biological potencies Some pyrazole derivatives have been reported to inhibit cyclooxygenase-2 (cox-2), an enzyme responsible for the formation of pro-inflammatory prostaglandins .
Mode of Action
It is known that some pyrazole derivatives act as cox-2 inhibitors . These compounds block the production of pro-inflammatory prostaglandins by inhibiting COX-2 . This results in anti-inflammatory effects, which can be beneficial in the treatment of conditions like arthritis and other inflammatory diseases .
Biochemical Pathways
As a potential cox-2 inhibitor, it could affect the arachidonic acid pathway . In this pathway, arachidonic acid is converted into prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 1H-Pyrazole-5-carbothioamide could potentially reduce the production of these pro-inflammatory prostaglandins .
Result of Action
As a potential cox-2 inhibitor, it could potentially reduce inflammation and pain by reducing the production of pro-inflammatory prostaglandins .
Análisis Bioquímico
Biochemical Properties
1H-Pyrazole-5-carbothioamide has been shown to interact with several enzymes and proteins. For instance, it has been identified as a potential inhibitor of the cyclooxygenase-2 (COX-2) enzyme . The interaction between 1H-Pyrazole-5-carbothioamide and these biomolecules can be attributed to its unique structure, which allows for electrophilic attack at three sites .
Cellular Effects
The effects of 1H-Pyrazole-5-carbothioamide on cells are primarily related to its inhibitory action on the COX-2 enzyme . By inhibiting COX-2, it can potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrazole-5-carbothioamide is largely related to its ability to inhibit the COX-2 enzyme . This inhibition can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of 1H-Pyrazole-5-carbothioamide in laboratory settings are limited, it’s known that the compound’s effects can be observed over time due to its stability and potential for degradation .
Metabolic Pathways
Given its potential interaction with the COX-2 enzyme, it may be involved in the metabolic pathways related to inflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-5-carbothioamide can be synthesized through several methods. One common approach involves the reaction of hydrazine hydrate with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent introduction of the carbothioamide group. Another method includes the use of isothiocyanates in the presence of catalysts such as zinc chloride or other metal catalysts .
Industrial Production Methods: Industrial production of 1H-Pyrazole-5-carbothioamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrazole-5-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Comparación Con Compuestos Similares
- 1H-Pyrazole-3-carboxamide
- 1H-Pyrazole-4-carboxamide
- 1H-Pyrazole-5-carboxamide
Comparison: 1H-Pyrazole-5-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
1H-pyrazole-5-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S/c5-4(8)3-1-2-6-7-3/h1-2H,(H2,5,8)(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGBNXIKIHVWIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595427 | |
| Record name | 1H-Pyrazole-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314902-85-6 | |
| Record name | 1H-Pyrazole-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrazole-5-carbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid](/img/structure/B170775.png)







